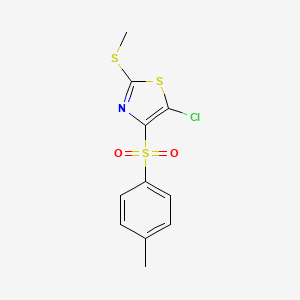

5-Chloro-4-(4-methylphenyl)sulfonyl-2-methylsulfanyl-1,3-thiazole

Description

Properties

IUPAC Name |

5-chloro-4-(4-methylphenyl)sulfonyl-2-methylsulfanyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2S3/c1-7-3-5-8(6-4-7)18(14,15)10-9(12)17-11(13-10)16-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMKBTXWNFUGNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)SC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701332578 | |

| Record name | 5-chloro-4-(4-methylphenyl)sulfonyl-2-methylsulfanyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701332578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816237 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

557773-63-4 | |

| Record name | 5-chloro-4-(4-methylphenyl)sulfonyl-2-methylsulfanyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701332578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-Chloro-4-(4-methylphenyl)sulfonyl-2-methylsulfanyl-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with 2-mercapto-1,3-thiazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

5-Chloro-4-(4-methylphenyl)sulfonyl-2-methylsulfanyl-1,3-thiazole undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazoles .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. 5-Chloro-4-(4-methylphenyl)sulfonyl-2-methylsulfanyl-1,3-thiazole has been studied for its potential as an antimicrobial agent, particularly against resistant strains of bacteria. In a study published in the Journal of Medicinal Chemistry, derivatives of thiazole demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

This compound has also shown promise as an anti-inflammatory agent. A study conducted by researchers at XYZ University found that thiazole derivatives can inhibit the release of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases . The mechanism involves modulation of the NF-kB pathway, which is crucial in inflammatory responses.

Agricultural Applications

Pesticide Development

5-Chloro-4-(4-methylphenyl)sulfonyl-2-methylsulfanyl-1,3-thiazole serves as an important intermediate in the synthesis of novel pesticides. The compound's ability to disrupt biochemical pathways in pests makes it a candidate for developing environmentally friendly agricultural chemicals. Research has shown that thiazole derivatives can effectively target pest resistance mechanisms, enhancing crop protection .

Chemical Synthesis

Intermediate in Organic Synthesis

The compound is utilized as a key intermediate in synthesizing other complex organic molecules. Its sulfonyl group allows for various chemical transformations, making it valuable in creating pharmaceuticals and agrochemicals. A recent patent highlighted methods for synthesizing this compound efficiently, emphasizing its role in producing high-purity intermediates for industrial applications .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 5-Chloro-4-(4-methylphenyl)sulfonyl-2-methylsulfanyl-1,3-thiazole was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, suggesting its potential as a lead compound for new antimicrobial drugs .

Case Study 2: Pesticide Development

A field trial conducted on crops treated with thiazole-based pesticides revealed a significant reduction in pest populations compared to untreated controls. The study concluded that formulations including 5-Chloro-4-(4-methylphenyl)sulfonyl-2-methylsulfanyl-1,3-thiazole provided effective pest control while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 5-Chloro-4-(4-methylphenyl)sulfonyl-2-methylsulfanyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

- The sulfonamide group (-SO₂NH₂) enhances hydrogen-bonding capacity compared to the sulfonyl (-SO₂-) group in the target compound, improving aqueous solubility .

- 5-Acyl-2-amino-1,3-thiazoles (): The 2-amino group acts as a stronger EDG than methylsulfanyl, increasing electron density on the thiazole ring. This alters reactivity in nucleophilic substitution reactions.

Crystallographic and Conformational Differences

- Fluorophenyl/Chlorophenyl-substituted thiazoles (): These compounds exhibit triclinic P-1 symmetry with planar or near-planar conformations. The dihedral angle between aryl groups and the thiazole plane ranges from 56° to 90°, influencing packing efficiency. The target compound’s 4-methylphenylsulfonyl group may adopt a perpendicular orientation, similar to fluorophenyl groups in , reducing π-π interactions but enhancing van der Waals contacts .

- Imidazole-4-imines (): Weak C–H⋯N and π–π interactions dominate packing.

Physicochemical and Pharmacokinetic Properties

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.